molecular formula C14H18N2O3 B2572481 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone CAS No. 923248-99-1

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone

Cat. No.: B2572481
CAS No.: 923248-99-1
M. Wt: 262.309
InChI Key: BHOBIHHOXKMPIG-UHFFFAOYSA-N
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Description

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a nitroaromatic compound featuring a 2-nitrophenyl group substituted with a 3-methylpiperidino moiety at the 5-position and an ethanone group at the 1-position.

Properties

IUPAC Name

1-[5-(3-methylpiperidin-1-yl)-2-nitrophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)12-5-6-14(16(18)19)13(8-12)11(2)17/h5-6,8,10H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBIHHOXKMPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products

    Oxidation: The major product is the corresponding amine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations and Similarities

The target compound’s structure can be compared to analogs with variations in substituent groups, nitro group positions, and heterocyclic components. Below is a detailed analysis:

Table 1: Structural Comparison of Selected Compounds
Compound Name Substituents Nitro Position Piperidine Substituent Similarity Score Reference
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone 3-Methylpiperidino 2 (ortho) Yes (5-position)
1-(5-Methyl-2-nitrophenyl)ethanone Methyl 2 (ortho) No 0.98
1-(3-Nitrophenyl)ethanone None 3 (meta) No
(4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone Amino, Ethoxy, Piperidin-1-yl 5 (para) Yes (piperidin-1-yl)
1-(4-Nitrophenyl)piperidin-2-one Piperidin-2-one 4 (para) Yes (piperidin-2-one) 0.81

Key Observations :

  • Nitro Position: The ortho-nitro group in the target compound may enhance intramolecular electronic effects compared to meta- or para-substituted analogs (e.g., 1-(3-nitrophenyl)ethanone ).
  • Functional Groups: Compounds like (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone demonstrate how additional groups (e.g., amino, ethoxy) can alter reactivity and solubility.

Physicochemical Properties

The presence of the 3-methylpiperidino group likely impacts solubility, boiling points, and crystallinity.

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Boiling Point (K) Solubility Trends Crystallographic Data (R factor) Reference
1-(3-Nitrophenyl)ethanone 440.20 Soluble in alcohols, acetone
(E)-1-(3-Nitrophenyl)ethanone (2-methylphenyl)hydrazone 0.060 (X-ray)
Target Compound Likely polar organic solvents

Key Observations :

  • Boiling Points: The higher boiling point of 1-(3-nitrophenyl)ethanone (440.20 K) compared to non-nitrated ketones reflects nitro group polarity. The target compound’s boiling point is expected to be higher due to the piperidine ring.
  • Crystallinity : The hydrazone derivative in exhibits precise crystallographic data (R factor = 0.060), suggesting that the target compound’s structure could be resolved similarly using programs like SHELX .

Biological Activity

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a complex organic compound with notable potential in medicinal chemistry. Its structure includes a piperidine ring, a nitro group, and an ethanone moiety, which together confer unique biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : Approximately 262.3 g/mol
  • Functional Groups :
    • Nitro group (-NO2_2)
    • Piperidine ring
    • Ketone group (ethanone)

The biological activity of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is primarily attributed to its interaction with various molecular targets:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Piperidine Ring : This moiety may modulate the activity of biological receptors or enzymes, potentially influencing pathways related to cell signaling and metabolism.
  • Ethanone Moiety : It can undergo metabolic transformations resulting in active metabolites that contribute to the compound's overall biological effects.

Anticancer Properties

Preliminary studies suggest that 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone may exhibit anticancer properties by inducing apoptosis in tumor cells. Research indicates potential efficacy against various cancer cell lines, although specific IC50_{50} values remain to be established through further investigation .

Antimicrobial Activity

The compound is also under investigation for its antimicrobial properties. The presence of the nitro group suggests possible mechanisms involving redox reactions that could impair microbial viability. However, detailed studies quantifying its antimicrobial effectiveness are still needed .

Research Findings and Case Studies

Study FocusFindingsSource
Anticancer ActivityInduction of apoptosis in tumor cells; specific cell line responses pending further research.
Antimicrobial PotentialNitro group involvement in redox reactions; need for quantification studies.
Mechanistic InsightsInteraction with biological receptors and enzymes; metabolic transformation leading to active metabolites.

Case Study: Synthesis and Characterization

A study demonstrated the synthesis of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone using optimized reaction conditions that maximized yield and purity. Characterization techniques included nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction, confirming the structural integrity necessary for biological activity assessments .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone, and what reaction conditions are critical?

  • Methodology : Multi-step synthesis often involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, intermediates like 5-bromo-2-nitroacetophenone can be coupled with 3-methylpiperidine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80–100°C). Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the target compound .
  • Data Note : Yields may vary (50–80%) depending on substituent steric effects and nitro group orientation.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • X-ray crystallography : SHELXL refinement (monoclinic space groups, Mo-Kα radiation) resolves stereochemistry and confirms substituent positions .
  • Spectroscopy :
  • ¹H/¹³C NMR : Nitro groups cause deshielding (~δ 8.2 ppm for aromatic protons adjacent to NO₂).
  • IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology :

  • Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P261) and skin contact (P262) due to unstudied toxicological profiles .
  • Store in amber vials at 4°C to prevent nitro group decomposition.

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in catalytic applications?

  • Methodology :

  • Computational modeling : Density Functional Theory (DFT) calculates charge distribution (e.g., nitro group electron-withdrawing effect reduces nucleophilic attack at the ketone).
  • Experimental validation : Compare reaction rates with analogs lacking nitro groups (e.g., hydrogenation or SNAr reactions) .
    • Data Contradiction : Nitro groups may stabilize intermediates in some reactions (e.g., cycloadditions) but deactivate aryl rings in others (e.g., electrophilic substitutions).

Q. How can conflicting spectroscopic and crystallographic data be resolved for structural assignments?

  • Methodology :

  • Dynamic NMR : Detect rotational barriers in piperidine rings (e.g., coalescence temperature studies).
  • SHELX refinement : Overlay experimental and simulated powder XRD patterns to validate crystal packing .
    • Example : A 2020 patent reported discrepancies in dihedral angles between nitro and piperidine groups; re-refinement with SHELXL-DIAMOND resolved ambiguity .

Q. What strategies optimize regioselectivity in functionalizing the aryl ring?

  • Methodology :

  • Directed ortho-metalation : Use ketone as a directing group for lithiation (e.g., LDA/THF at −78°C).
  • Protection/deprotection : Temporarily reduce nitro to NH₂ to alter electronic effects, then re-oxidize post-functionalization .

Q. How does the 3-methylpiperidine moiety affect solubility and bioavailability?

  • Methodology :

  • LogP measurements : Compare octanol/water partitioning with/without methyl substituents.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to assess steric compatibility .

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